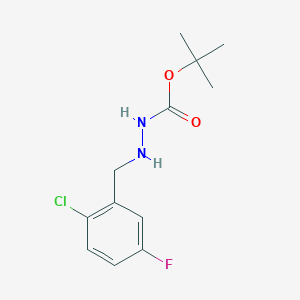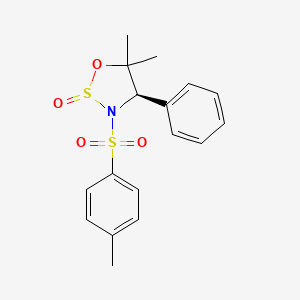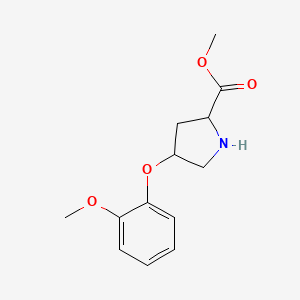
Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate is a synthetic organic compound that features a quinoline and pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate typically involves the following steps:
Formation of the quinoline moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.
Introduction of the fluoro group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with the pyridine ring: The quinoline derivative is then coupled with a pyridine derivative through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or pyridine derivatives.
Substitution: Formation of substituted quinoline or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or viral infections.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets. The fluoroquinoline moiety is known to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. This interaction inhibits the enzymes’ activity, leading to the disruption of bacterial DNA replication and ultimately bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-en-1-yl)acetate
- 2-(6-fluoroquinolin-4-yl)-1-alkoxypropan-2-ol
Uniqueness
Methyl 2-(5-((6-fluoroquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate is unique due to its specific combination of a fluoroquinoline and methoxypyridine moiety, which may confer distinct biological activity and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H15FN2O4 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
methyl 2-[5-(6-fluoroquinolin-4-yl)oxy-3-methoxypyridin-2-yl]acetate |
InChI |
InChI=1S/C18H15FN2O4/c1-23-17-8-12(10-21-15(17)9-18(22)24-2)25-16-5-6-20-14-4-3-11(19)7-13(14)16/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
TXDOSLMRZBROAX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)OC2=C3C=C(C=CC3=NC=C2)F)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)






![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12105885.png)
![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)

